molecular formula C15H13FN2O B2363296 3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile CAS No. 327084-91-3

3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile

Cat. No.: B2363296
CAS No.: 327084-91-3
M. Wt: 256.28
InChI Key: GNNICPYNVXYZPH-UHFFFAOYSA-N
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Description

3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile is a fluorinated pyrrole derivative of significant interest in chemical and pharmaceutical research. The compound features a 2,5-dimethylpyrrole core substituted at the N1 position with a 2-fluorophenyl ring, a structural motif recognized for its utility in developing biologically active molecules . The electron-withdrawing nitrile group adjacent to the 3-oxo (beta-keto) functionality makes this molecule a valuable and versatile chemical building block (synthon) for synthesizing more complex heterocyclic systems, particularly through reactions where it serves as a key intermediate for chain heterocyclization . Researchers value this compound for its potential in medicinal chemistry and drug discovery programs. Structurally similar 1-aryl-2,5-dimethylpyrrole derivatives have been identified as core components in compounds investigated for various therapeutic applications . The presence of the ortho-fluorophenyl group is a common pharmacophore that can influence a molecule's bioavailability, binding affinity, and metabolic stability . The reactive beta-ketonitrile group allows for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening against biological targets. This product is intended for use in laboratory research only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-9-12(15(19)7-8-17)11(2)18(10)14-6-4-3-5-13(14)16/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNICPYNVXYZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method employs 1,4-diketones and primary amines to form pyrroles. For this compound, the diketone precursor 3-oxo-pentanedinitrile reacts with 2-fluoroaniline under acidic conditions (e.g., acetic acid, 80°C, 12 hours) to yield the 1-(2-fluorophenyl)pyrrole intermediate. Methyl substituents are introduced via alkylation of the diketone precursor prior to cyclization. For example, 2,5-dimethyl-1,4-diketone derivatives are synthesized by alkylating malononitrile with methyl iodide in the presence of LDA (lithium diisopropylamide) at -78°C.

Key Reaction Parameters:

  • Solvent: Acetic acid or toluene
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Yield: 65–72% for the cyclization step.

Enamine Cyclocondensation

An alternative approach involves the reaction of enamines with α,β-unsaturated nitriles. For instance, 3-dimethylaminopropenenitrile reacts with 2-fluoroacetophenone in DMF at 120°C to form the pyrrole ring. This method offers superior regioselectivity for the 2,5-dimethyl substitution pattern due to steric and electronic effects.

Optimization Insight:

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (68%).
  • Substituent positioning is controlled by adjusting the electron-withdrawing nature of the α,β-unsaturated nitrile.

Alternative Route: Tandem Cyclization-Acylation

Recent patents disclose a tandem approach where 3-(2-fluorophenylamino)-2-pentenedinitrile undergoes cyclization and acylation in a single step. The reaction employs VO(OPr)₃ (vanadium oxytriisopropoxide) as a Lewis acid catalyst in methanol at 60°C, directly yielding the target compound.

Mechanistic Highlights:

  • Vanadium catalyzes the cyclization via a [4+1] cycloaddition mechanism.
  • The nitrile group acts as an electron-withdrawing group, facilitating electrophilic aromatic substitution at the 3-position.

Data Table 2: Catalytic Tandem Synthesis

Catalyst Solvent Temperature Time Yield
VO(OPr)₃ MeOH 60°C 6 h 81%
Fe(acac)₃ EtOH 70°C 8 h 63%

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol/water. Purity is confirmed via HPLC (≥98%) and NMR spectroscopy.

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.78 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
  • IR (KBr): 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation: Competing acylation at the 4-position is minimized using bulky catalysts like AlCl₃.
  • Nitrile Hydrolysis: Moisture-free conditions are critical to prevent hydrolysis of the propionitrile group.
  • Byproduct Formation: Over-oxidation to carboxylic acids is avoided by using mild oxidizing agents (e.g., PCC instead of KMnO₄).

Industrial-Scale Considerations

For large-scale synthesis, the tandem catalytic method is preferred due to fewer steps and higher atom economy. Continuous flow reactors enhance reproducibility, reducing reaction time to 2 hours with 85% yield.

Emerging Methodologies

Recent advances include enzyme-mediated cyclizations using lipases in non-aqueous media, though yields remain suboptimal (≤50%). Photoredox catalysis is also being explored for visible-light-driven pyrrole formation.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile 2-Fluorophenyl (1-) C₁₅H₁₂FN₂O 257.27 CAS: 327084-91-3
3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile 4-Chlorophenyl (1-) C₁₅H₁₃ClN₂O 272.72 CAS: 565174-27-8
3-{1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile 2-Chlorobenzyl (1-) C₁₆H₁₅ClN₂O 298.76 SMILES: CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C(=O)CC#N
3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile 4-Methoxyphenyl (1-) C₁₆H₁₆N₂O₂ 284.31 CAS: 1403564-21-5
3-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile 4-Difluoromethoxyphenyl (1-) C₁₆H₁₄F₂N₂O₂ 304.30 Boiling Point: 464.6±45.0 °C; pKa: 8.16

Key Observations :

  • Halogen Effects : Substitution with fluorine (target compound) reduces molecular weight compared to chlorine analogs (e.g., 257.27 vs. 272.72 g/mol). Fluorine’s electronegativity may enhance hydrogen-bonding interactions in crystal structures .
  • Substituent Position: 2-Fluorophenyl vs.
  • Functional Groups : Methoxy and difluoromethoxy groups increase molecular weight and polarity, affecting boiling points and acidity (e.g., pKa 8.16 for difluoromethoxy variant) .

Spectroscopic and Crystallographic Analysis :

  • FT-IR and UV-Vis : Used to confirm functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and monitor structural changes during synthesis .
  • X-ray Diffraction : The 2-fluorophenyl analog’s crystal structure (e.g., similar to ) reveals dihedral angles (e.g., 21.51° between aromatic rings) and intermolecular interactions (C–H···F hydrogen bonds) .
  • Hirshfeld Surface Analysis : Quantifies interactions like π-π stacking and hydrogen bonding, which are critical for understanding packing efficiency and stability .

Physical Properties :

  • Boiling Points : Difluoromethoxy derivatives exhibit higher boiling points (464.6°C) due to increased polarity and molecular weight .
  • Solubility : Fluorine and chlorine substituents may enhance lipid solubility, whereas methoxy groups improve aqueous solubility.

The nitrile group may act as a metabolic stabilizer or hydrogen-bond acceptor in drug design .

Biological Activity

The compound 3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile (hereafter referred to as Compound A ) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of Compound A, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16FN2O
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 736949-15-8

Compound A exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models.
  • Modulation of Signaling Pathways : Evidence indicates that Compound A may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of Compound A. For instance, it was tested against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results indicate that Compound A has promising potential as an anticancer agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of Compound A. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with Compound A significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)Reference
Control250300
Compound A75100

This suggests that Compound A may serve as a therapeutic agent in managing inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    In vitro studies conducted on various cancer cell lines revealed that Compound A induced apoptosis through caspase activation pathways. The study reported a significant increase in caspase-3 and caspase-9 activity in treated cells compared to controls, indicating a clear apoptotic mechanism at play.
  • Neuroprotective Effects :
    Another study explored the neuroprotective effects of Compound A in models of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with Compound A reduced neuronal death and improved cognitive function in animal models subjected to oxidative stress.

Q & A

Q. Basic Research Focus

  • HPLC : Quantify purity (>95%) using C18 columns and UV detection at 254 nm.
  • NMR : Distinct signals include δ ~2.2 ppm (pyrrole-CH₃), δ ~7.3 ppm (fluoro-phenyl), and δ ~3.5 ppm (propionitrile-CH₂).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 285.1 .

How can computational modeling predict the compound’s electronic properties?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Solvent-phase modeling (e.g., PCM in Gaussian) evaluates solvatochromic effects. Electrostatic potential maps highlight nucleophilic/electrophilic regions .

What experimental protocols assess the compound’s stability under varying conditions?

Q. Advanced Research Focus

  • Thermal stability : TGA/DSC analysis up to 300°C.
  • Photostability : UV irradiation (254–365 nm) with HPLC monitoring.
  • Hydrolytic stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours .

What spectroscopic signatures distinguish this compound from analogs?

Q. Basic Research Focus

  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O).
  • ¹³C NMR : Carbonyl carbon at δ ~195 ppm, nitrile carbon at δ ~120 ppm.
  • ¹⁹F NMR : Single peak near δ -110 ppm for the 2-fluoro-phenyl group .

How can the compound’s pharmacological potential be explored through structural modifications?

Q. Advanced Research Focus

  • Nitrile to amide conversion : Enhance solubility for bioassays.
  • Fluorine substitution : Replace with Cl or Br to study halogen effects on binding affinity.
  • Pyrrole ring functionalization : Introduce sulfonamide or ester groups to modulate pharmacokinetics .

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